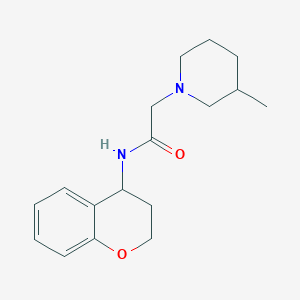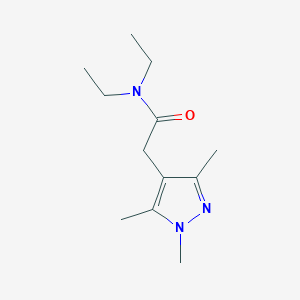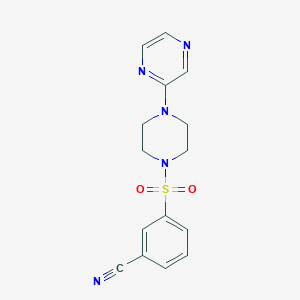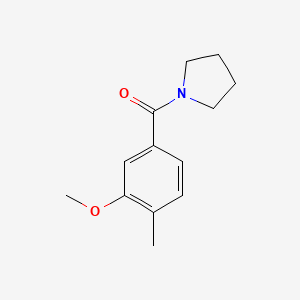
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as OBFC, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been found to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.
Mecanismo De Acción
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide exerts its therapeutic effects through multiple mechanisms of action. It has been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. This compound has also been found to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, which can have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. This compound has also been found to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, which can have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that it has not been extensively studied in vivo, and its potential side effects are not well understood.
Direcciones Futuras
There are several future directions for research on N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One area of research could focus on its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could focus on developing more potent and selective this compound analogs that can be used in cancer treatment. Additionally, more studies are needed to better understand the potential side effects of this compound and its long-term effects on human health.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. While more research is needed to fully understand its mechanism of action and potential side effects, this compound has shown promise in the treatment of various diseases, including cancer and neurodegenerative diseases.
Métodos De Síntesis
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2-hydroxybenzaldehyde with 2-aminoethanol to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with 2,3-dihydro-1-benzofuran-2-carboxylic acid to form this compound.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-9-11-5-3-7-17-11)13-8-10-4-1-2-6-12(10)18-13/h1-2,4,6,11,13H,3,5,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBQTSDTNNYHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)
![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)



![2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide](/img/structure/B7516421.png)




![N,N,5-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516471.png)
